(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone

Quality Control Structural Identity Procurement Specification

(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone is a low-molecular-weight (191.20 g/mol) sulfoximine building block with the molecular formula C7H7F2NOS. It is structurally defined by a 2,3-difluorophenyl substituent on the sulfur atom of a methyl sulfoximine core, making it a member of the broader S-aryl-S-methylsulfoximine class.

Molecular Formula C7H7F2NOS
Molecular Weight 191.20 g/mol
Cat. No. B13450159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone
Molecular FormulaC7H7F2NOS
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1=CC=CC(=C1F)F
InChIInChI=1S/C7H7F2NOS/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
InChIKeyZEXLVSYFYRKHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: Sourcing (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone for Targeted Synthesis


(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone is a low-molecular-weight (191.20 g/mol) sulfoximine building block with the molecular formula C7H7F2NOS . It is structurally defined by a 2,3-difluorophenyl substituent on the sulfur atom of a methyl sulfoximine core, making it a member of the broader S-aryl-S-methylsulfoximine class. This class is utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, where the sulfoximine moiety is often employed as a more metabolically stable bioisostere for sulfonamides or sulfones . The compound is primarily of interest as a research intermediate, with its specific 2,3-difluoro substitution pattern creating a unique electronic environment compared to other difluorophenyl regioisomers [1].

Procurement Risk Analysis: The Pitfalls of Unvalidated Regioisomer Swapping for (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone


In the class of difluorophenyl sulfoximines, substitution of one regioisomer for another (e.g., using the 2,4- or 3,4-difluorophenyl analog instead of the 2,3-difluorophenyl) is a high-risk procurement decision without explicit comparative data [1]. The position of fluorine atoms profoundly alters the aryl ring's electronic character and dipole moment, which can dictate binding affinity, metabolic stability, and off-target activity of the final drug candidate [2]. For instance, in related PARP1 inhibitor programs, a 2,3-difluorophenyl linker was specifically selected over other isomers for its superior in vivo efficacy, highlighting that regioisomeric choices are not interchangeable and must be empirically validated [3]. Procuring the incorrect regioisomer for a structure-activity relationship (SAR) study will introduce an unvalidated variable, potentially leading to false-negative results and costly project delays. The evidence below confirms that while these risks are theoretically high, publicly available quantitative comparisons for this specific sulfoximine scaffold are currently absent.

Quantitative Comparative Evidence Audit for (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone vs. Analogs


Structural Confirmation and Purity as a Basis for Procurement Integrity

The primary differentiator at the procurement stage is verifiable structural identity. The target compound is confirmed by its unique InChI Key, which maps to a specific 2,3-difluorophenyl substitution. This distinguishes it from the 2,4-difluorophenyl analog (CAS 2060057-27-2) and the 3,4-difluorophenyl analog (CAS 2246609-65-2), which are procured under different identifiers . The target compound is supplied at a typical purity of 95%, a baseline specification that must be confirmed against the comparator's certificate of analysis to ensure no cross-contamination with regioisomers .

Quality Control Structural Identity Procurement Specification

Absence of Publicly Available Comparative Biological Data: The Critical Evidence Gap

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) found no quantitative head-to-head biological data comparing (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone against its 2,4-, 2,5-, 2,6-, or 3,4-difluorophenyl regioisomers [1]. This absence of data is itself the most critical piece of evidence for a procurement decision. It means that no public domain information supports the claim that this specific isomer offers superior potency, selectivity, or metabolic stability for any biological target compared to its cheaper or more readily available analogs. Any such claim by a vendor is unsubstantiated by peer-reviewed evidence.

Data Gap Analysis Procurement Due Diligence SAR

Class-Level Property Inference: The Potential Impact of 2,3-Difluoro Substitution on Physicochemical Profile

Based on well-established fluorine chemistry principles, the 2,3-difluoro substitution pattern creates a distinct electronic profile compared to other isomers. The ortho-fluorine atoms exert a strong electron-withdrawing effect, lowering the electron density of the adjacent aryl ring and potentially increasing the NH acidity of the sulfoximine [1]. This can be quantified by predicted pKa values. For the parent scaffold, the introduction of a fluorine atom ortho to the sulfoximine is predicted to lower the pKa by approximately 0.5-1.0 log units relative to a para-fluoro analog . This has consequences for reactivity, solubility, and the molecule's ability to act as a hydrogen-bond donor or acceptor in a biological target's binding pocket. However, these are predicted class-level effects and have not been specifically measured for this compound.

Physicochemical Properties Drug-likeness Metabolic Stability

Decision-Driven Application Scenarios for (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone


Scenario 1: Exploratory Synthesis of a Novel Chemical Series

A medicinal chemistry team designs a new scaffold where a 2,3-difluorophenyl group is hypothesized to fill a specific lipophilic pocket based on a docking model. There is no prior art for this family. The team should procure a small quantity of (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone as the primary building block to test the core hypothesis. The procurement of the correct regioisomer is paramount, as using a 2,4- or 3,4-difluoro analog would test a different spatial and electronic hypothesis, invalidating the model. The lack of prior data, as established in Section 3, makes this an exploratory experiment; the value is in the specific structural identity, not in a proven performance record [1].

Scenario 2: Internal Head-to-Head Comparator Study with Regioisomeric Analogs

A lead optimization program has identified an S-aryl-S-methylsulfoximine as a key pharmacophore. To determine the optimal aryl substitution, a comprehensive SAR study is planned. This necessitates the parallel procurement of (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone and its 2,4- and 3,4-difluoro analogs. The procurement value of the target compound is entirely dependent on its direct, in-house comparison against the other isomers in the project's specific biochemical and cellular assays. There is no shortcut; the compounds must be acquired and tested directly to generate the missing comparative data identified in the evidence audit above [2].

Scenario 3: Specialized Reagent for Late-Stage Functionalization Method Development

A process chemistry group is developing a novel late-stage C-H functionalization or cross-coupling methodology. The unique electronic bias of the 2,3-difluorophenyl ring, as predicted by class-level inference, could make the S-(2,3-difluorophenyl) sulfoximine a superior substrate for probing the electron-withdrawing limits of a new catalytic cycle compared to a non-fluorinated or mono-fluorinated analog. The procurement is justified by the need to explore physicochemical extremes, not by a claim of general synthetic utility. The substrate's behavior must then be benchmarked against simpler analogs within the same methodological study .

Quote Request

Request a Quote for (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.